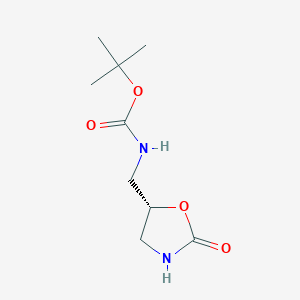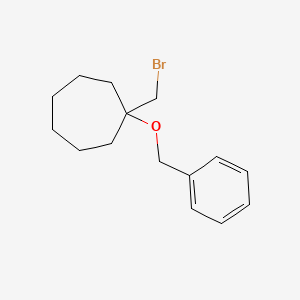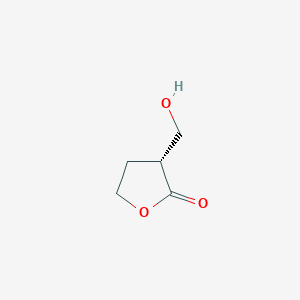![molecular formula C7H4Cl2F2S B13061531 1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13061531.png)
1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene is an organic compound with the molecular formula C7H4Cl2F2S and a molecular weight of 229.07 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a sulfanyl group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene typically involves the introduction of the difluoromethylsulfanyl group to a dichlorobenzene precursor. One common method is the reaction of 1,2-dichlorobenzene with difluoromethylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the sulfanyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid in solvents like acetic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of amines or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated products or modified sulfanyl derivatives.
Scientific Research Applications
1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and proteins. The difluoromethylsulfanyl group can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-(difluoromethyl)benzene: Similar structure but lacks the sulfanyl group.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethylsulfanyl group.
Uniqueness
1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene is unique due to the presence of both chlorine and difluoromethylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H4Cl2F2S |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
1,2-dichloro-4-(difluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2S/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H |
InChI Key |
DAKZBPFYRVHLJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13061451.png)
![tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13061463.png)
![1-O'-tert-butyl 3a-O-ethyl (3aR,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13061468.png)

![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13061484.png)
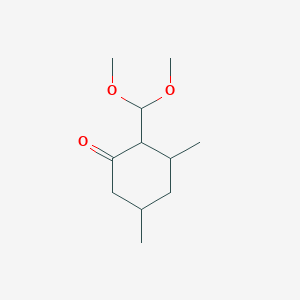

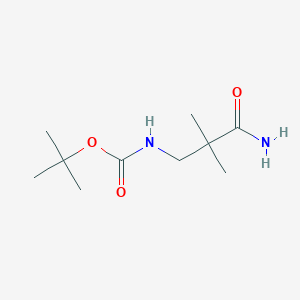
![(2AR,6aR)-decahydronaphtho[2,3-b]oxirene](/img/structure/B13061507.png)
